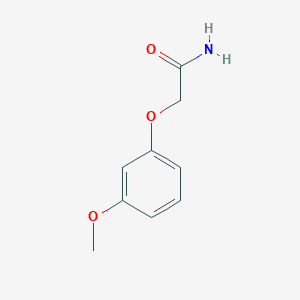

2-(3-Methoxyphenoxy)acetamide

Description

Historical Development and Discovery Trajectory within Phenoxyacetamide Chemistry

The journey of phenoxyacetamide chemistry is rooted in the broader history of phenoxyacetic acids. The synthesis of the parent phenoxyacetic acid was first reported in 1880, prepared from sodium phenolate (B1203915) and sodium chloroacetate. wikipedia.org This class of molecules, characterized by an ether linkage between a phenyl group and an acetic acid moiety, quickly gained prominence. nih.govwikipedia.org In the 1940s, derivatives of phenoxyacetic acid were developed as analogues of the natural plant growth hormone indole-3-acetic acid (IAA), leading to their widespread use as auxinic herbicides. mdpi.comencyclopedia.pub

The exploration of phenoxyacetic acid amides, or phenoxyacetamides, followed as a natural progression in medicinal chemistry. The acetamide (B32628) group (CH₃CONH₂) itself is a fundamental functional group derived from the condensation of acetic acid and ammonia (B1221849). nih.gov Researchers began to synthesize and evaluate phenoxyacetamide derivatives for a variety of biological activities, recognizing that the combination of the phenoxy ring and the acetamide linker provided a stable and synthetically adaptable template for creating diverse molecular libraries. ontosight.ainih.govontosight.ai Early studies focused on their potential as anti-inflammatory and analgesic agents, and this focus has expanded over time to include a much wider range of therapeutic targets. nih.govontosight.ai

Significance of the 2-(3-Methoxyphenoxy)acetamide Scaffold in Modern Chemical Research

The this compound scaffold is a significant platform in modern chemical research due to its structural versatility and proven biological relevance. The core structure consists of a 3-methoxyphenoxy group attached to an acetamide moiety, an arrangement that allows for extensive chemical modification. ontosight.ai The methoxy (B1213986) group can influence the compound's lipophilicity and its interactions with biological targets, while the terminal amide group provides a convenient point for chemical derivatization. mdpi.com

The significance of this scaffold is demonstrated by the wide array of derivatives that have been synthesized and investigated for various applications. By modifying the substituent on the amide nitrogen, researchers have created a large family of related compounds with diverse potential uses. This modularity makes the this compound structure a valuable building block in the discovery of new lead compounds.

Below is a table showcasing a selection of reported derivatives, illustrating the scaffold's adaptability.

| Derivative Name | Molecular Formula | Application/Research Focus | Source |

| N-cyclohexyl this compound | C₁₅H₂₁NO₃ | Potential anti-inflammatory, antimicrobial, or anticancer properties. | ontosight.ai |

| N-(2-(diethylamino)ethyl)-2-(3-methoxyphenoxy)acetamide | C₁₅H₂₄N₂O₃ | Potential analgesic, anti-inflammatory, and antimicrobial activities. | ontosight.ai |

| N-benzyl this compound | C₁₆H₁₇NO₃ | Potential anti-inflammatory, antimicrobial, and antioxidant effects. | mdpi.com |

| 2-(4-Formyl-2-methoxyphenoxy)-N-(aryl)acetamide derivatives | Varies | Investigated as potential antitumor agents. | mdpi.com |

Overview of Key Research Areas and Scientific Disciplines Involved

The study of this compound and its derivatives is inherently interdisciplinary, spanning several key areas of scientific research.

Medicinal and Pharmaceutical Chemistry : This is the primary field driving research into phenoxyacetamides. Scientists in this discipline design and synthesize novel derivatives to explore their therapeutic potential. nih.govontosight.ai The goal is to identify compounds with potent and selective activity against various diseases, including cancer and inflammatory disorders. ontosight.aimdpi.com The synthesis of these compounds often involves multi-step organic reactions, such as the condensation of 3-methoxyphenol (B1666288) with an appropriate acetamide derivative. ontosight.ai

Organic and Synthetic Chemistry : Organic chemists are focused on developing efficient and novel methods for synthesizing the this compound scaffold and its analogues. This includes optimizing reaction conditions and purification methods to achieve high yields. mdpi.commdpi.com The compound can serve as a model for studying chemical reactions and developing new synthetic strategies. ontosight.ai

Pharmacology and Biology : Researchers in these fields investigate the biological activities of the synthesized compounds. This involves in vitro assays using cell lines and in vivo studies in animal models to evaluate the compound's efficacy and to understand its mechanism of action at the molecular level. ontosight.ai For instance, studies have identified phenoxyacetamide analogues as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in neurodegenerative diseases. mdpi.com

Agrochemical Science : While the primary focus has been on medicinal applications, the historical connection of phenoxyacetic acids to herbicides suggests a potential, though less explored, application in agriculture. mdpi.comencyclopedia.pub The structural similarity to plant growth regulators could be investigated for developing new pesticides or plant growth modulators.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-(3-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C9H11NO3/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) |

InChI Key |

WYLJQAIAUJCTNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 2 3 Methoxyphenoxy Acetamide and Its Derivatives

Synthetic Routes Towards 2-(3-Methoxyphenoxy)acetamide

The construction of the this compound molecule is primarily achieved through a convergent synthesis strategy that involves the formation of an ether linkage between a phenolic precursor and an acetamide (B32628) fragment. This approach allows for the independent synthesis and modification of the constituent parts before their eventual coupling.

Multi-Step Synthesis Approaches

A typical synthetic sequence commences with the activation of the phenolic hydroxyl group of 3-methoxyphenol (B1666288). This is followed by the introduction of the acetamide side chain through the reaction with a suitable electrophile, such as 2-chloroacetamide. This straightforward approach ensures high yields and purity of the final product.

Utilized Starting Materials and Reaction Intermediates

The primary starting materials for the synthesis of this compound are commercially available and relatively inexpensive. The key precursors are:

3-Methoxyphenol: This serves as the source of the methoxy-substituted aromatic ring.

2-Chloroacetamide (or 2-bromoacetamide): This reagent provides the acetamide moiety and the electrophilic center for the etherification reaction.

The principal reaction intermediate formed during the synthesis is the 3-methoxyphenoxide anion . This intermediate is generated in situ through the deprotonation of 3-methoxyphenol by a suitable base. The high nucleophilicity of this phenoxide is crucial for the subsequent ether-forming step.

Optimized Reaction Conditions and Catalytic Systems

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature.

Base: A variety of bases can be employed to facilitate the deprotonation of 3-methoxyphenol. Common choices include:

Potassium carbonate (K₂CO₃): A mild and effective base that is widely used in Williamson ether syntheses.

Sodium hydroxide (B78521) (NaOH): A stronger base that can also be used, often in aqueous or biphasic systems.

Sodium hydride (NaH): A powerful, non-nucleophilic base that ensures complete deprotonation of the phenol (B47542), typically used in anhydrous aprotic solvents.

Solvent: The choice of solvent plays a critical role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the phenoxide anion relatively free and highly nucleophilic. Suitable solvents include:

Dimethylformamide (DMF)

Acetonitrile (B52724) (CH₃CN)

Acetone

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions, to ensure a reasonable reaction rate. The specific temperature will depend on the boiling point of the chosen solvent. For instance, reactions in acetonitrile are often refluxed at around 82°C, while those in DMF may be conducted at higher temperatures.

While the Williamson ether synthesis is not always catalytic in the traditional sense, phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB) can be employed, particularly in biphasic reaction systems, to facilitate the transfer of the phenoxide from an aqueous phase to an organic phase where the haloacetamide is dissolved.

Mechanism-Oriented Synthesis Rationales

The core of the synthesis of this compound is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The rationale behind this synthetic choice lies in its reliability and predictability for forming ether linkages.

The mechanism can be outlined as follows:

Deprotonation: In the first step, the base (e.g., K₂CO₃) removes the acidic proton from the hydroxyl group of 3-methoxyphenol, generating the highly nucleophilic 3-methoxyphenoxide anion.

Nucleophilic Attack: The 3-methoxyphenoxide anion then acts as a nucleophile and attacks the electrophilic carbon atom of 2-chloroacetamide. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent chlorine atom and the carbonyl group.

Displacement of the Leaving Group: The nucleophilic attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion as the leaving group. This concerted step results in the formation of the new carbon-oxygen bond, yielding this compound.

The SN2 nature of this reaction dictates that the electrophile (2-chloroacetamide) should be sterically unhindered to allow for efficient backside attack by the nucleophile. masterorganicchemistry.com

Strategies for Derivatization and Scaffold Modification

The this compound scaffold offers multiple points for chemical modification to generate a library of derivatives with potentially enhanced or novel properties. One of the most common and synthetically accessible sites for derivatization is the acetamide nitrogen.

Substitutions and Linkage Variations at the Acetamide Nitrogen

One common strategy for N-derivatization involves the initial synthesis of an N-substituted 2-chloroacetamide, which is then reacted with 3-methoxyphenol in a Williamson ether synthesis. This approach allows for the introduction of various substituents at the nitrogen atom. For example, reacting different primary or secondary amines with chloroacetyl chloride can generate a diverse set of N-substituted 2-chloroacetamides. bioencapsulation.net These can then be used to synthesize a corresponding series of N-substituted this compound derivatives.

Alternatively, the primary amide of this compound can be directly modified. For instance, it can undergo condensation reactions with aldehydes or ketones to form N-acylimines, which can be further reduced to N-alkylated products. Additionally, the amide nitrogen can be involved in reactions such as the Hofmann rearrangement to yield an amine, which can then be further functionalized.

The introduction of various alkyl, aryl, or heterocyclic groups at the acetamide nitrogen can have a profound impact on the molecule's biological activity and material properties. The nature of these substituents can influence factors such as receptor binding, membrane permeability, and intermolecular interactions.

Modifications and Functionalizations of the Phenoxy Ring System

The phenoxy ring of this compound is a prime target for structural modification to explore structure-activity relationships. A common strategy involves the introduction of various substituents onto the aromatic ring to modulate its electronic and steric properties.

For instance, derivatives have been synthesized by introducing alkyl groups, such as a methyl group, to the phenoxy ring. In one study, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide was synthesized from 3,5-dihydroxytoluene. mdpi.com This multi-step synthesis involved the initial reaction of 3,5-dihydroxytoluene with 2-chloro-N-(4-nitrophenyl)acetamide, followed by etherification with 1-bromohexane (B126081) to yield the final product. mdpi.com This highlights a common approach of building upon a substituted phenol to introduce the acetamide side chain.

Another avenue for functionalization is the introduction of halogen atoms. Halogen-containing phenoxy derivatives have been noted to enhance certain biological activities. nih.gov While the specific synthesis of a halogenated this compound is not detailed in the provided results, the general principle of reacting a halogenated phenol with an appropriate 2-haloacetamide is a well-established synthetic route in medicinal chemistry.

The following table summarizes representative modifications of the phenoxy ring system in related acetamide derivatives:

| Derivative Name | Modification | Synthetic Precursor | Reference |

| 2-(3-(Hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | Addition of a methyl and a hexyloxy group | 3,5-Dihydroxytoluene | mdpi.com |

| Halogenated phenoxy acetamides | Introduction of halogen atoms | Substituted phenols | nih.gov |

Chemical Transformations Involving the Methoxy (B1213986) Moiety

The methoxy group (-OCH3) on the phenoxy ring is another key site for chemical transformation. Demethylation, or the cleavage of the methyl-oxygen bond, is a common reaction that can yield a hydroxyl group, which can then serve as a handle for further functionalization. While specific examples of demethylation of this compound were not found, this transformation is a standard procedure in organic synthesis, often achieved using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr).

The resulting hydroxyl group can then be used to introduce a wide variety of new functional groups through etherification or esterification reactions. This allows for the synthesis of a broad range of derivatives with altered physicochemical properties, such as solubility and lipophilicity.

Synthesis of Hybrid Molecules Integrating Diverse Pharmacophores

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacophores to achieve a synergistic or multi-target effect. The this compound scaffold has been utilized in the synthesis of such hybrids.

For example, a series of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids were synthesized and evaluated for their potential anticancer activity. nih.gov This synthesis involved linking a quinoline (B57606) moiety to the phenoxy ring via a 1,2,3-triazole linker, demonstrating a sophisticated approach to molecular hybridization. nih.gov

Another example involves the synthesis of bis-thiazole linked to 2-phenoxy-N-arylacetamide as new hybrid molecules. researchgate.net Thiazole is a well-known pharmacophore with a wide range of biological activities. researchgate.net The synthesis of these hybrids showcases the modular nature of this chemical space, allowing for the incorporation of diverse heterocyclic systems.

The following table provides examples of hybrid molecules based on the phenoxy acetamide scaffold:

| Hybrid Molecule Class | Integrated Pharmacophore(s) | Synthetic Strategy | Reference |

| Quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids | Quinoline, 1,2,3-triazole | Multi-step synthesis involving click chemistry | nih.gov |

| Bis-thiazole linked to 2-phenoxy-N-arylacetamide | Thiazole | Condensation reactions | researchgate.net |

| Matrine–triazole–chalcone hybrids | Matrine, Chalcone | Click chemistry | mdpi.com |

Chemical Reactivity and Transformation Studies

Understanding the chemical reactivity of this compound is crucial for its synthesis, derivatization, and for predicting its stability and metabolic fate. Key areas of investigation include reactions at the acetamide group, electrophilic substitution on the aromatic ring, and the hydrolysis of the amide bond.

Nucleophilic Substitution Reactions of the Acetamide Group

The acetamide group contains an electrophilic carbonyl carbon and can potentially undergo nucleophilic substitution reactions. However, amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives like esters or acid chlorides.

Transformations of the amide moiety often require activation. For instance, the amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, which can then be converted to other functional groups. While specific studies on the nucleophilic substitution of the this compound itself are not prevalent in the provided search results, the general reactivity of the acetamide group is well-understood in organic chemistry.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring in this compound is an activated aromatic system due to the electron-donating nature of the ether oxygen and the methoxy group. This makes it susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The methoxy and the acetamidophenoxy groups are ortho-, para-directing. Therefore, electrophilic attack is expected to occur at the positions ortho and para to these activating groups. The precise regioselectivity of the substitution will be influenced by the steric hindrance and the relative activating strength of the two substituents. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. masterorganicchemistry.com Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Hydrolysis Pathways of the Acetamide Bond

The hydrolysis of the acetamide bond in this compound, leading to the formation of 2-(3-methoxyphenoxy)acetic acid and ammonia (B1221849) (or an amine if the amide is substituted), can occur under both acidic and basic conditions. acs.org

Under acidic conditions, the reaction is typically initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. acs.org In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and ammonia. acs.org

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Generally, amides are relatively stable to hydrolysis under neutral conditions, but the rate increases significantly in the presence of strong acids or bases. acs.org

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. For 2-(3-Methoxyphenoxy)acetamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the acetamide (B32628) moiety, and the amide protons.

Based on the analysis of structurally similar compounds, the expected chemical shifts (δ) for the protons of this compound in a solvent like deuterochloroform (CDCl₃) are as follows:

Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the benzene (B151609) ring are expected to appear in the range of δ 6.5-7.3 ppm. The substitution pattern will lead to a complex splitting pattern. For instance, the proton at the C-2 position would likely be a triplet, while the protons at C-4, C-5, and C-6 would show doublet of doublets or triplet patterns depending on their coupling with adjacent protons.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to appear as a sharp singlet at approximately δ 3.8 ppm.

Methylene Protons (-OCH₂-): The two protons of the methylene group adjacent to the phenoxy and carbonyl groups are expected to appear as a singlet at around δ 4.5 ppm.

Amide Protons (-NH₂): The two protons of the amide group are expected to show broad singlets, typically in the range of δ 5.5-8.5 ppm, and their chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.3 | Multiplet |

| -OCH₃ | ~ 3.8 | Singlet |

| -OCH₂- | ~ 4.5 | Singlet |

| -NH₂ | 5.5 - 8.5 | Broad Singlet |

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The predicted chemical shifts for the carbon atoms are:

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to resonate at the most downfield region, typically around δ 168-172 ppm.

Aromatic Carbons: The aromatic carbons are expected in the range of δ 100-160 ppm. The carbon attached to the methoxy group (C-3) and the carbon attached to the ether oxygen (C-1) will be the most deshielded within this group.

Methylene Carbon (-OCH₂-): The methylene carbon is expected to appear in the range of δ 65-70 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to be observed at approximately δ 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| Aromatic C-1 | ~ 158 |

| Aromatic C-3 | ~ 160 |

| Other Aromatic C | 100 - 130 |

| -OCH₂- | 65 - 70 |

| -OCH₃ | ~ 55 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between protons and carbons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the signals of the methoxy protons to the methoxy carbon, the methylene protons to the methylene carbon, and each aromatic proton to its directly attached aromatic carbon.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3350 - 3180 | N-H stretching (amide) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (aliphatic -CH₂- and -OCH₃) |

| ~ 1670 | C=O stretching (Amide I band) |

| ~ 1600, ~1480 | C=C stretching (aromatic) |

| ~ 1550 | N-H bending (Amide II band) |

| 1250 - 1200 | Asymmetric C-O-C stretching (aryl ether) |

| 1050 - 1000 | Symmetric C-O-C stretching (aryl ether) |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It is based on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

The FT-Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations and the C-C backbone, while the C=O and N-H vibrations of the amide group would likely be weaker compared to the FT-IR spectrum.

Table 4: Predicted FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | C-H stretching (aromatic) |

| ~ 1600 | C=C stretching (aromatic, strong) |

| ~ 1000 | Ring breathing mode (aromatic) |

An in-depth article on the advanced spectroscopic and crystallographic characterization of this compound cannot be generated at this time. A thorough search of scientific databases and scholarly publications has revealed a lack of available experimental data for this specific chemical compound.

The requested article structure is heavily reliant on detailed research findings, including precise molecular mass determination via High-Resolution Mass Spectrometry (HRMS) and a comprehensive analysis of the solid-state structure through single-crystal X-ray diffraction. This would encompass specific data points such as crystal packing parameters, unit cell dimensions, and the identification of intermolecular interactions like hydrogen bonding and C-H···π interactions, as well as a conformational analysis in the crystalline state.

Unfortunately, no published crystal structure or HRMS data for this compound could be located in public repositories such as the Cambridge Crystallographic Data Centre (CCDC) or in the broader scientific literature. Without this foundational data, it is not possible to provide a scientifically accurate and informative article that adheres to the user's detailed outline and strict content inclusions, which mandate the presence of data tables and detailed research findings.

Further research into this compound would be necessary to generate the required experimental data before a comprehensive article on its advanced characterization can be written.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like 2-(3-Methoxyphenoxy)acetamide, DFT calculations would be employed to predict a variety of molecular properties. These studies are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometry Optimization and Energy Minimization of Molecular Structures

The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized structure corresponds to the most probable and stable structure of the molecule in the gaseous phase. The output of this calculation provides key geometric parameters.

Illustrative Data Table for Optimized Geometric Parameters (Hypothetical) (Note: The following data is for illustrative purposes only and does not represent actual calculated values for this compound.)

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Lengths | C=O | 1.25 |

| C-N | 1.36 | |

| O-CH₂ | 1.43 | |

| C-O (Aromatic) | 1.37 | |

| Bond Angles | O=C-N | 122.5 |

| C-N-H | 120.0 | |

| C-O-C | 118.0 | |

| Dihedral Angles | C-O-C-C | 178.5 |

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending, torsion). Potential Energy Distribution (PED) analysis is then used to assign these frequencies to specific atomic motions, providing a detailed understanding of the molecule's vibrational characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap Calculations)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. A small energy gap suggests high chemical reactivity and low kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While DFT provides a static picture of a single optimized structure, MD simulations allow for the exploration of conformational changes and the dynamic behavior of the molecule in different environments (e.g., in a solvent like water). This technique could be used to understand how this compound interacts with its surroundings and to explore its flexibility and conformational landscape.

Investigation of Conformational Dynamics and Stability in Solution

The three-dimensional structure of a molecule is not static but exists as an ensemble of conformations, particularly in a solution environment. The biological activity of a compound is intimately linked to its accessible conformations, as these dictate its ability to interact with a biological target. While specific experimental or computational studies on the conformational dynamics of this compound in solution are not extensively documented in the literature, insights can be drawn from studies on analogous phenoxyacetic acid derivatives.

Research on related phenoxyacetic acid compounds has revealed two primary conformations for the phenoxyacetate side chain: synclinal and antiperiplanar. researchgate.net The synclinal conformation is characterized by a torsion angle of approximately 90° ± 30°, while the antiperiplanar conformation exhibits a torsion angle of roughly 180° ± 30°. researchgate.net The parent phenoxyacetic acid typically adopts a synclinal conformation in its free acid form, but an antiperiplanar conformation is observed in its salt forms. researchgate.net The conformational preference of this compound in solution would be influenced by factors such as the polarity of the solvent and intramolecular interactions, including hydrogen bonding. Computational methods like molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound, providing a detailed understanding of its dynamic behavior and the relative stability of its different conformers in aqueous solution.

Protein-Ligand Interaction Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic interactions between a ligand and its protein target over time. These simulations can reveal the stability of the binding pose, the key intermolecular interactions, and the conformational changes in both the ligand and the protein upon binding.

In a study focused on the discovery of novel BCR-ABL1 inhibitors, a derivative of the target compound, N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(3-methoxyphenoxy)acetamide, was subjected to MD simulations to analyze its interaction with the BCR-ABL kinase domain. mdpi.com The simulations, conducted for 50 nanoseconds, were used to assess the stability of the ligand-protein complex predicted by molecular docking. Such simulations provide critical information on the persistence of hydrogen bonds and hydrophobic interactions, which are crucial for the affinity and specificity of the ligand. These computational approaches are instrumental in validating docking poses and understanding the dynamic nature of the binding event, which is a closer representation of the physiological reality than a static docked conformation. nih.gov

Molecular Docking and Virtual Screening Approaches

Prediction of Ligand Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is fundamental in structure-based drug design for predicting the binding mode and estimating the binding affinity of a compound.

The utility of molecular docking has been demonstrated for phenoxyacetamide derivatives in various studies. For instance, in the pursuit of novel BCR-ABL1 inhibitors, N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(3-methoxyphenoxy)acetamide was docked into the orthosteric binding pocket of the BCR-ABL kinase domain using the Glide software. mdpi.com The docking results provided a plausible binding mode, which was further validated by MD simulations. mdpi.com Similarly, other studies have employed molecular docking to investigate the binding of phenoxyacetamide derivatives to targets such as monoamine oxidase-B (MAO-B), where the docking scores were used to estimate the binding efficacy and analyze interactions with active site residues.

The predicted binding affinity, often expressed as a docking score, can be used to rank potential ligands. The following table illustrates hypothetical docking scores and interacting residues for this compound with a generic protein kinase, based on the types of interactions observed for similar compounds.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | Glu170, Val57, Leu173 |

| p38 MAPK | -7.9 | Met109, Gly110, Lys53 |

| BCR-ABL | -9.2 | Met318, Thr315, Phe382 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

High-Throughput Virtual Screening for Hit Identification

High-throughput virtual screening (HTVS) is a computational strategy used to screen vast libraries of chemical compounds against a biological target to identify potential "hits". This approach is significantly faster and more cost-effective than experimental high-throughput screening.

The phenoxyacetamide scaffold has been successfully utilized in virtual screening campaigns. In one such study, a library of compounds was screened to identify novel BCR-ABL1 inhibitors, which led to the discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives. mdpi.com The screening process typically involves a series of filtering steps, including drug-likeness filters and different precisions of molecular docking (e.g., standard precision followed by extra precision). This hierarchical approach allows for the efficient triage of large compound databases to a manageable number of candidates for experimental testing. While there is no specific report of this compound being identified as a hit from a large-scale virtual screen, its structural features suggest it could be a candidate in libraries screened against various protein targets.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead compounds.

Several QSAR studies have been conducted on phenoxyacetamide derivatives, demonstrating the applicability of this methodology to this class of compounds. For example, 2D-QSAR models have been developed for a series of 2-phenoxyacetamide (B1293517) derivatives as selective MAO-B inhibitors. In such a study, a model was constructed using molecular descriptors and validated statistically to predict the biological activity of new compounds. The reported experimental IC50 values were used as the biological data for model development.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective by correlating the biological activity with the steric and electrostatic fields of the molecules. These methods have been applied to various classes of compounds to provide insights into the structural requirements for activity. nih.govnih.gov For phenoxyacetamide derivatives, a 3D-QSAR study could elucidate the favorable and unfavorable regions for steric bulk and electrostatic interactions, thereby guiding the design of more potent analogs.

Below is a hypothetical table of descriptors and their contribution to a QSAR model for a series of phenoxyacetamide derivatives, illustrating the type of data generated in such a study.

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Lipophilicity) | 0.45 | Positive |

| Molecular Weight | -0.12 | Negative |

| Number of H-bond Donors | 0.28 | Positive |

| Steric Field (CoMFA) | Favorable in meta position | Positive |

| Electrostatic Field (CoMFA) | Negative potential favored near carbonyl | Positive |

This table is for illustrative purposes and does not represent a specific validated QSAR model for this compound.

Structure Activity Relationship Sar Investigations of 2 3 Methoxyphenoxy Acetamide Derivatives

Impact of Substituents on the Phenoxy Ring on Biological Activities

The substitution pattern on the phenoxy ring of 2-phenoxyacetamide (B1293517) derivatives is a critical determinant of their biological activity. Studies on analogous scaffolds, such as 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, have demonstrated that this part of the molecule is reasonably tolerant to a variety of functional group modifications. mdpi.com

The nature, position, and electronic properties of the substituents can significantly influence the potency of the compounds. For instance, the introduction of electron-withdrawing groups like fluoro, chloro, trifluoromethyl, and trifluoromethoxy is generally well-tolerated. mdpi.com In some series, analogs with these substituents at the 2-, 3-, or 4-positions of the phenoxy ring were found to be within a narrow activity range of the parent compound. mdpi.com Specifically, 2-chloro, 4-chloro, and 4-trifluoromethyl substitutions have shown improved potency in certain assays. mdpi.com

The activity is also sensitive to the placement of these groups. For cyano-substituted analogs, a preference for substitution at the 2- and 4-positions has been observed, with both demonstrating enhanced activity relative to the unsubstituted hit compound. mdpi.com This suggests that the electronic landscape of the phenoxy ring plays a key role in the molecule's interaction with its biological target. Conversely, the introduction of electron-donating groups such as methyl and methoxy (B1213986) has not typically resulted in superior potency. mdpi.com

The following table summarizes the impact of various substituents on the phenoxy ring on the activity of 2-aryloxyacetamide analogs against SLACK potassium channels, which serves as a model for understanding the SAR of the broader 2-(3-Methoxyphenoxy)acetamide class. mdpi.com

| Substituent | Position on Phenoxy Ring | Observed Impact on Potency |

|---|---|---|

| Fluoro | 2-, 3-, 4- | Generally tolerated with slight reductions in potency. mdpi.com |

| Chloro | 2-, 4- | Showed improvement in potency. mdpi.com |

| Chloro | 3- | Tolerated. mdpi.com |

| Trifluoromethyl | 4- | Showed improvement in potency. mdpi.com |

| Trifluoromethyl | 2-, 3- | Tolerated. mdpi.com |

| Cyano | 2-, 4- | Demonstrated improved activity. mdpi.com |

| Methyl | 2-, 3-, 4- | Did not demonstrate superior potency. mdpi.com |

| Methoxy | 2-, 3-, 4- | Did not demonstrate superior potency. mdpi.com |

Influence of Variations within the Acetamide (B32628) Moiety

Modifications to the acetamide moiety (–CH₂CONH₂) are crucial for modulating the biological activity of the this compound scaffold. This central part of the molecule is often involved in key hydrogen bonding interactions with target proteins. Variations can include substitutions on the nitrogen atom (N-alkylation or N-arylation) or alterations to the α-carbon.

Systematic studies have shown that the nature of the substituent at the α-position (the carbon between the ether oxygen and the carbonyl group) is extremely important for activity. nih.gov In some series of phenoxyacetamide inhibitors, removing this substituent entirely was found to completely abrogate biological activity. nih.gov This highlights the structural importance of this position for maintaining the correct conformation for binding.

Furthermore, N-substitution on the acetamide nitrogen is a common strategy to introduce new chemical features and explore different binding pockets of a target. Attaching various aryl or heterocyclic groups can lead to a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. nih.gov For example, the synthesis of N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide demonstrated remarkable anti-cancer activity. nih.gov These extensive modifications underscore the versatility of the acetamide nitrogen as a point for derivatization to enhance or alter the compound's biological profile.

Role of Attached Heterocyclic and Aromatic Systems (e.g., oxazole (B20620), benzothiazole (B30560), thiadiazole, benzotriazole)

The incorporation of heterocyclic and aromatic systems, typically by attachment to the acetamide nitrogen, is a widely employed strategy to enhance the pharmacological profile of 2-phenoxyacetamide derivatives. These ring systems can introduce new interaction points, improve physicochemical properties, and confer a diverse range of biological activities. benthamscience.commdpi.comderpharmachemica.com

Oxazole: The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen, and it is a component of several biologically active natural products. derpharmachemica.com Its incorporation into synthetic compounds can lead to activities such as anti-inflammatory, antibacterial, and anticancer effects. semanticscholar.orgjddtonline.info The oxazole scaffold can engage in various non-covalent interactions with enzymes and receptors, making it a valuable addition to the core phenoxyacetamide structure. semanticscholar.org

Benzothiazole: Benzothiazole is a bicyclic system that is an integral part of many bioactive molecules. benthamscience.com Derivatives of 2-phenoxyacetamide containing a benzothiazole moiety have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. benthamscience.comijper.orgpcbiochemres.com Structure-activity relationship studies reveal that substitutions on the benzothiazole ring, particularly at the C-2 and C-6 positions, are crucial for modulating biological activity. benthamscience.compharmacyjournal.in For instance, N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide has shown notable activity against leukemia cell lines. nih.gov

Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is a versatile pharmacophore known to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. mdpi.comnih.gov The thiadiazole moiety can act as a hydrogen bond acceptor and a two-electron donor system. nih.gov When attached to the phenoxyacetamide scaffold, it can produce potent compounds. For example, hybrid molecules combining the 2-amino-1,3,4-thiadiazole (B1665364) core with other pharmacologically active structures have yielded derivatives with significant antimicrobial properties. nih.gov

The following table summarizes the biological activities associated with the incorporation of these specific heterocyclic systems into the phenoxyacetamide scaffold.

| Attached Heterocyclic System | Associated Biological Activities |

|---|---|

| Oxazole | Anti-inflammatory, Antibacterial, Anticancer. derpharmachemica.comsemanticscholar.orgjddtonline.info |

| Benzothiazole | Anticancer, Antimicrobial, Anti-inflammatory, Anti-Alzheimer's. benthamscience.comijper.orgpcbiochemres.com |

| Thiadiazole | Antimicrobial, Anticonvulsant, Anticancer, Anti-inflammatory. mdpi.comnih.govnih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a pivotal role in the biological activity of drug molecules, as enantiomers can exhibit vastly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. longdom.org In the context of this compound derivatives, the introduction of a chiral center can lead to significant differences in potency between stereoisomers.

A chiral center can be introduced at several positions, for example, at the α-carbon of the acetamide moiety or on a substituent attached to the acetamide nitrogen. nih.govnih.gov A notable example is the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs, where the 1-phenylethyl group introduces a stereocenter. nih.gov It is common in such cases for one enantiomer (either R or S) to display significantly higher activity than the other. This stereoselectivity suggests that a specific three-dimensional arrangement of the molecule is required for optimal binding to its biological target. mdpi.comnih.gov

Studies involving the synthesis of phenoxyacetamide derivatives using chiral building blocks have confirmed that the stereochemistry at the α-position is critical for activity. nih.gov This underscores the importance of controlling stereochemistry during the design and synthesis of new analogs to optimize their therapeutic potential. longdom.org

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. researchgate.netnih.gov For a series of this compound derivatives, a pharmacophore model can be developed to guide the design of new, more potent ligands.

A typical pharmacophore model for this class of compounds would be generated from a set of active molecules and would likely include key features such as:

Aromatic Rings (R): One corresponding to the phenoxy ring.

Hydrogen Bond Acceptors (A): The ether oxygen and the carbonyl oxygen of the acetamide group.

Hydrogen Bond Donors (D): The N-H group of the acetamide.

Hydrophobic Regions (H): The aromatic ring and any alkyl substituents.

Quantitative Structure-Activity Relationship (QSAR) studies on phenoxyacetamide derivatives have successfully used such models to correlate molecular features with biological activity, for instance, as inhibitors of monoamine oxidase A (MAO-A). researchgate.net Once a statistically significant 3D-QSAR model is developed, it can be used as a query to screen large chemical databases for novel compounds that fit the pharmacophoric requirements. pharmacophorejournal.comnih.gov This ligand-based drug design approach accelerates the discovery of new hits by prioritizing molecules for synthesis and biological testing. researchgate.net

Contribution of Linker Chains and Spacers to Biological Activity

The linker or spacer, which in the this compound scaffold is the oxyacetamide (–O–CH₂–CO–) group, is a crucial component that connects the phenoxy ring to the variable part of the molecule. The primary role of this linker is to hold the key interacting moieties in the correct spatial orientation for optimal binding to the target protein. nih.gov

The stability and conformation of this linker are critical. For instance, in the development of antibody-drug conjugates (ADCs), amide-based linkers are valued for their high stability in systemic circulation, which is essential for delivering a drug payload specifically to a target site. researchgate.net The use of acetamide-based linkers can improve the in vivo stability of such conjugates compared to other linker types. researchgate.net

Biological Activity Studies and Mechanistic Research Excluding Clinical Data

Enzyme Inhibition Studies and Target Identification

Currently, there is a lack of specific research in publicly available scientific literature detailing the enzyme inhibition activities of 2-(3-Methoxyphenoxy)acetamide. While the broader class of phenoxyacetamide derivatives has been investigated for the inhibition of various enzymes, including metalloproteinases, cholinesterases, and cyclooxygenases, specific target identification and mechanistic studies for this particular compound have not been reported. google.com Therefore, its profile as an enzyme inhibitor, including the enzymes it may target and its mechanism of inhibition, remains to be elucidated through future research.

Receptor Binding and Modulation Studies (e.g., Melatonin (B1676174) Receptors)

Research into the interaction of this compound and its close structural analogs with neurotransmitter receptors has identified significant activity at melatonin receptors. The N-anilinoethylamide class of compounds, which mimic the natural ligand melatonin, has been a focus of these studies. A closely related compound, (S)-N-[2-(3-methoxyphenoxy)propyl]acetamide, has demonstrated notable binding affinity for both MT1 and MT2 melatonin receptor subtypes.

The affinity of this analog for melatonin receptors has been quantified, showing a high degree of interaction. These findings suggest that the 3-methoxyphenoxy moiety is a critical component for binding to these G-protein coupled receptors. The ethylamide side chain of these compounds is understood to replicate that of melatonin, fitting into the receptor's binding pocket. This interaction is believed to be crucial for the observed melatoninergic activity.

Table 1: Melatonin Receptor Binding Affinities of a this compound Analog

| Compound | Receptor Subtype | pKi |

|---|---|---|

| (S)-N-[2-(3-Methoxyphenoxy)propyl]acetamide | MT1 | 8.77 |

| (S)-N-[2-(3-Methoxyphenoxy)propyl]acetamide | MT2 | 8.33 |

pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity.

Mechanisms of Antimicrobial Activity

Detailed studies specifically investigating the antibacterial activity and the underlying inhibitory mechanisms of this compound are not extensively documented in the current body of scientific literature. Although various acetamide (B32628) derivatives have been synthesized and evaluated for their potential as antibacterial agents, the specific efficacy and mode of action for this compound against bacterial pathogens have not been established.

Similar to its antibacterial properties, there is a notable absence of specific research on the antifungal activity of this compound. The mechanisms by which related compounds, such as certain chloro-N-phenylacetamides, exert antifungal effects often involve disruption of the fungal cell membrane by binding to ergosterol. However, it has not been determined if this compound shares this or any other antifungal mechanism of action. Further investigation is required to ascertain any potential antifungal properties and the pathways through which they might operate.

Mechanisms of Antiproliferative and Antitumor Activities

The potential for this compound to inhibit cancer cell growth and induce apoptosis has not been specifically reported in peer-reviewed research. Studies on other acetamide derivatives, such as N-(2-hydroxyphenyl) acetamide, have shown antitumor effects against cancer cell lines like MCF-7 by arresting the cell cycle and modulating apoptotic pathways, specifically by altering the ratio of Bax to Bcl-2 proteins. However, the direct applicability of these findings to this compound is unknown. Elucidating whether this compound can influence cancer cell proliferation or trigger programmed cell death through intrinsic or extrinsic apoptotic pathways awaits dedicated scientific inquiry.

Other Investigated Biological Activity Mechanisms (e.g., Antineuropathic Pain, Hypoglycemic)

Extensive literature searches did not yield specific studies investigating the antineuropathic pain or hypoglycemic activities of the chemical compound this compound. While the broader classes of acetamide and phenoxyacetamide derivatives have been explored for a variety of biological effects, research focusing specifically on the 3-methoxy substituted variant in these therapeutic areas appears to be limited or not publicly available.

General research into related structures suggests potential, though unconfirmed, areas of interest. For instance, various acetamide derivatives have been investigated for their anticonvulsant properties, and some anticonvulsant agents are also utilized in the management of neuropathic pain. However, a direct link or study involving this compound for antineuropathic pain has not been established.

Similarly, in the area of metabolic diseases, a diverse range of chemical structures are known to exhibit hypoglycemic effects. For example, complex derivatives of 2-methoxyphenoxy-N-substituted acetamides that also contain a thiazolidinedione moiety have been synthesized and evaluated for their hypoglycemic activity. researchgate.net These more complex molecules, however, are structurally distinct from this compound, and their biological activities cannot be directly extrapolated to the simpler compound.

Due to the absence of specific research data, no detailed findings or data tables on the antineuropathic or hypoglycemic mechanisms of this compound can be presented.

Applications in Chemical Biology and Pharmaceutical Sciences Pre Clinical Focus

Development of 2-(3-Methoxyphenoxy)acetamide Analogs as Lead Compounds for Drug Discovery

The structural motif of this compound has served as a valuable scaffold for the development of various analogs with potential therapeutic applications. Researchers have synthesized and evaluated a range of these derivatives, leading to the identification of lead compounds with promising preclinical activity in oncology and infectious diseases.

One notable study focused on the discovery of novel inhibitors of BCR-ABL1, a fusion protein associated with chronic myeloid leukemia. Through structure-based virtual screening, a compound containing the this compound core, specifically N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(3-methoxyphenoxy)acetamide, was identified as a potential inhibitor. nih.gov This finding highlights the potential of this chemical scaffold in the design of targeted cancer therapies.

In the realm of infectious diseases, N-phenyl-phenoxyacetamide derivatives have been investigated as inhibitors of EthR, a transcriptional repressor in Mycobacterium tuberculosis. pdbj.org EthR is implicated in the innate resistance of the bacterium to the second-line antituberculosis drug ethionamide. The discovery of potent EthR inhibitors could therefore lead to strategies to boost the efficacy of existing treatments. One such derivative, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide, emerged from these studies as a promising lead compound. pdbj.org

Furthermore, derivatives of 2-methoxyphenoxyacetamide have been explored as potential agents for managing type 2 diabetes. A series of aryl-quinoline-4-carbonyl hydrazones bearing the 2-methoxyphenoxyacetamide moiety were synthesized and evaluated as α-glucosidase inhibitors. nih.gov The inhibition of this enzyme can help to control postprandial hyperglycemia. Several of these compounds displayed potent inhibition of α-glucosidase, with IC50 values in the micromolar range, suggesting their potential as a basis for the development of new anti-diabetic drugs. nih.gov

The following table summarizes the key findings for these analogs:

| Compound Name | Target | Therapeutic Area | Key Findings |

| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(3-methoxyphenoxy)acetamide | BCR-ABL1 | Oncology | Identified as a potential inhibitor through virtual screening. nih.gov |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide | EthR | Infectious Diseases (Tuberculosis) | Identified as a potent inhibitor, potentially boosting the efficacy of ethionamide. pdbj.org |

| Aryl-quinoline-4-carbonyl hydrazone bearing 2-methoxyphenoxyacetamide | α-glucosidase | Metabolic Disorders (Type 2 Diabetes) | Demonstrated potent inhibition of the enzyme in preclinical studies. nih.gov |

Utilization as Chemical Probes for Elucidating Biological Pathways

Currently, there is no publicly available scientific literature that specifically describes the use of this compound or its direct analogs as chemical probes for the elucidation of biological pathways. While the broader class of small molecules is extensively used for this purpose, specific applications for this particular compound have not been reported.

Potential in Agricultural Chemistry Research (e.g., Fungicides, Herbicides, Pesticides)

There is no direct evidence in the reviewed scientific literature of this compound being investigated for applications in agricultural chemistry as a fungicide, herbicide, or pesticide. However, the broader class of acetamide (B32628) derivatives has shown significant potential in this field.

For instance, studies on various 2-alkoxyiminoacetamides and 2-(5-isoxazolyloxy)-acetamide derivatives have demonstrated their fungicidal and herbicidal activities, respectively. researchgate.netnih.gov One study reported on 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide as a novel fungicide. nih.gov Another research paper detailed the synthesis and herbicidal activities of 2-(5-Isoxazolyloxy)-acetamide derivatives. researchgate.net Furthermore, certain 2-methoxy-2-phenyl-N-methylacetamide derivatives have been examined for their fungicidal properties. researchgate.net A p-Acetamide derivative has also been noted for its antifungal effects. researchgate.net

These findings suggest that the acetamide scaffold is a promising starting point for the development of new agrochemicals. Although no specific data exists for this compound, its structural similarity to other active acetamide derivatives may warrant future investigation into its potential agricultural applications.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Strategies for Enhanced Accessibility and Efficiency

The future development of 2-(3-Methoxyphenoxy)acetamide and its derivatives hinges on the creation of more efficient, scalable, and environmentally sustainable synthetic methodologies. Traditional synthetic routes, often relying on Williamson ether synthesis, can be effective but may face limitations regarding reaction conditions, substrate scope, and waste generation. Emerging research trends are focused on overcoming these challenges.

Future synthetic exploration will likely concentrate on:

Green Chemistry Approaches: The adoption of green chemistry principles is paramount. This includes the use of safer, renewable solvents, minimizing the use of protecting groups, and designing reactions with higher atom economy. Research into solid-phase synthesis or the use of catalysts that can be easily recovered and recycled will be crucial.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, improved scalability, and the potential for rapid library synthesis. Applying flow chemistry to the synthesis of this compound analogs could dramatically accelerate the discovery pipeline.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes, often improving yields and product purity. Exploring microwave-assisted protocols for the key ether formation and amidation steps could enhance efficiency.

Catalytic C-O Coupling Reactions: Advancements in transition-metal catalysis, particularly copper- and palladium-catalyzed cross-coupling reactions, offer powerful alternatives for constructing the core phenoxy ether linkage under milder conditions than traditional methods.

| Strategy | Traditional Approach (e.g., Williamson Ether Synthesis) | Novel/Future Approach | Potential Advantages of Novel Approach |

| Reaction Type | Batch Processing | Continuous Flow Chemistry | Improved safety, scalability, and process control |

| Solvents | High-boiling point polar aprotic solvents (e.g., DMF, DMSO) | Greener solvents (e.g., ionic liquids, supercritical fluids) | Reduced environmental impact and easier workup |

| Catalysis | Stoichiometric base | Recyclable catalysts, biocatalysis | Lower cost, reduced waste, increased sustainability |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, sonication | Drastically reduced reaction times, improved yields |

Integration of Advanced Computational Methods for Predictive Modeling and Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new molecules with desired properties. For this compound, integrating advanced computational methods will be a key trend for predicting biological activity, understanding molecular interactions, and guiding the synthesis of next-generation analogs.

Key computational approaches include:

Molecular Docking and Dynamics: As demonstrated in studies on other phenoxyacetamide derivatives, molecular docking can be used to predict the binding orientation of this compound within a target protein's active site. nih.gov Subsequent molecular dynamics (MD) simulations can then assess the stability of this binding pose over time, providing crucial insights into the intermolecular forces driving the interaction. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features of a series of phenoxyacetamide analogs with their biological activity, QSAR studies can predict the potency of novel, unsynthesized compounds. This allows researchers to prioritize the most promising candidates for synthesis.

In Silico ADMET Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoiding late-stage failures in drug development. nih.gov Computational tools can model properties like solubility, membrane permeability, and potential for off-target toxicity, guiding the design of analogs with more favorable drug-like profiles. tandfonline.comnih.gov

Virtual High-Throughput Screening (vHTS): Advanced algorithms can now screen vast virtual libraries containing billions of compounds to identify molecules that are predicted to bind to a specific biological target. technologynetworks.com Technologies like V-SYNTHES, which work with virtual chemical building blocks, can rapidly assemble and screen novel phenoxyacetamide structures, vastly expanding the explored chemical space. technologynetworks.com

| Computational Method | Application for this compound Research | Key Outcome |

| Molecular Docking | Predict binding mode to potential protein targets (e.g., kinases, enzymes). nih.gov | Identification of key binding interactions and initial hit compounds. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the ligand-protein complex. nih.gov | Confirmation of binding stability and calculation of binding free energy. |

| QSAR | Correlate physicochemical properties of analogs with biological activity. | Predictive models to guide the design of more potent compounds. |

| ADMET Prediction | In silico assessment of drug-like properties (e.g., toxicity, metabolism). tandfonline.comnih.gov | Prioritization of candidates with favorable safety and pharmacokinetic profiles. |

| Virtual Screening | Screen large digital libraries for novel phenoxyacetamide scaffolds. technologynetworks.com | Discovery of new hits with diverse chemical structures. |

Discovery of New Biological Targets and Elucidation of Undiscovered Mechanisms

While the phenoxyacetamide scaffold has been associated with several biological activities, the full range of potential targets for this compound remains largely unexplored. A major future research direction will be the systematic identification of new molecular targets to understand its mechanism of action and expand its potential therapeutic applications.

Emerging trends in target discovery include:

Phenotypic Screening: This approach involves screening compounds in cell-based or whole-organism models to identify a desired physiological effect without a priori knowledge of the specific molecular target. pdbj.org A compound like this compound could be tested in assays for inflammation, cell proliferation, or microbial growth to uncover unexpected activities. nih.gov

Chemoproteomics: Techniques such as activity-based protein profiling (ABPP) can be used to identify the direct binding partners of a compound within a complex biological sample (e.g., a cell lysate). This provides an unbiased method for discovering novel targets and potential off-targets.

Target Deconvolution: Following a successful phenotypic screen, various methods can be employed to identify the specific protein responsible for the observed effect. This is a critical step in validating a new drug target.

Expansion from Known Scaffolds: Research has shown that phenoxyacetamide derivatives can act as inhibitors of diverse targets such as the transcriptional repressor EthR in Mycobacterium tuberculosis and the histone methyltransferase DOT1L in leukemia. nih.govpdbj.orgebi.ac.uk This suggests that libraries based on the this compound core should be screened against broad panels of enzymes, particularly those involved in epigenetic regulation and transcriptional control.

| Target Class | Rationale based on Analog Activity | Potential Therapeutic Area |

| Epigenetic Modulators (e.g., DOT1L) | Phenoxyacetamides identified as DOT1L inhibitors. nih.gov | Oncology (e.g., Leukemia) |

| Transcriptional Regulators (e.g., EthR) | N-phenyl-phenoxyacetamides inhibit EthR. pdbj.orgebi.ac.uk | Infectious Disease (e.g., Tuberculosis) |

| Ion Channels (e.g., TRPV1) | Phenoxyacetamide derivatives act as TRPV1 antagonists. researchgate.net | Pain Management, Urology |

| Kinases | Many kinase inhibitors feature similar structural motifs. | Oncology, Inflammation |

Rational Design of Highly Selective and Potent Analogs

Building on knowledge of biological targets and computational predictions, the rational design of new analogs of this compound will be a central theme of future research. The goal is to systematically modify the core structure to optimize potency for a specific target while minimizing activity against others, thereby increasing efficacy and reducing potential side effects.

Key strategies for rational design will involve:

Structure-Activity Relationship (SAR) Studies: This involves the systematic synthesis and testing of analogs to understand how specific structural changes affect biological activity. For this compound, this would include modifying substituents on the phenyl ring, altering the ether linkage, and exploring a wide range of substitutions on the acetamide (B32628) nitrogen. researchgate.net

Structure-Based Drug Design (SBDD): Once a high-resolution structure (from X-ray crystallography or cryo-EM) of a target protein bound to a phenoxyacetamide ligand is obtained, it can serve as a detailed blueprint for designing new analogs with improved binding complementarity. pdbj.org

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties but may enhance potency, selectivity, or metabolic stability. researchgate.net For example, the methoxy (B1213986) group could be replaced with other small alkyl ethers, a halogen, or a trifluoromethyl group to probe electronic and steric effects.

| Modification Site | Example Modification | Rationale / Predicted Effect |

| Phenyl Ring | Add/move substituents (e.g., halogens, nitro groups) | Modulate electronic properties, explore new binding pockets. |

| Methoxy Group | Replace with -OCF3, -SCH3, -F | Alter hydrogen bonding capacity, lipophilicity, and metabolic stability. |

| Ether Linkage | Replace with thioether (-S-), sulfoxide (B87167) (-SO-) | Change bond angles and flexibility. |

| Acetamide Group | Replace with bioisosteres (e.g., reverse amides, sulfonamides) | Improve metabolic stability and explore different interactions with the target. |

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently evaluate the large number of analogs generated through novel synthesis and rational design, the development and implementation of robust high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of thousands of compounds, accelerating the identification of promising leads. pdbj.orgnih.gov

Future efforts in this area should focus on:

Target-Specific Assays: For validated targets, biochemical assays (e.g., enzymatic inhibition assays using fluorescence or luminescence) can be developed and miniaturized for HTS. A rapid thermal shift assay, for instance, proved effective in optimizing EthR inhibitors. pdbj.org

Cell-Based Phenotypic Assays: These assays measure the effect of a compound on cellular function and are crucial for assessing activity in a more biologically relevant context. This can include assays for cell viability, apoptosis, or the expression of specific reporter genes.

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. HCS can provide detailed information on a compound's mechanism of action early in the screening process.

Fragment-Based Screening: This approach screens smaller, less complex molecules ("fragments") that typically bind with low affinity. Hits from a fragment screen can then be elaborated or linked together, guided by structural and computational data, to build highly potent lead compounds based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 2-(3-Methoxyphenoxy)acetamide, and what key reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3-methoxyphenol with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours . Key parameters include:

- Base selection : Weak bases like K₂CO₃ minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

- Reaction monitoring : TLC is critical to track completion and avoid over-reaction.

Post-synthesis, filtration and solvent evaporation under reduced pressure yield the crude product, which requires purification via recrystallization or column chromatography .

Q. How can NMR and XRD be utilized to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH₃) and acetamide protons (δ ~2.1 ppm for –COCH₃). Aromatic protons on the phenoxy ring appear as distinct multiplet patterns (δ 6.5–7.5 ppm) .

- Single-crystal XRD : Resolves bond lengths, angles, and spatial arrangement of the methoxyphenoxy and acetamide groups. This technique is essential for distinguishing regioisomers (e.g., ortho vs. meta substitution) .

Advanced Research Questions

Q. How can researchers address contradictions in structural identification arising from isomeric impurities?

Methodological Answer: Isomeric impurities (e.g., ortho vs. meta substitution) can be resolved via:

- LC-HRMS/MS : Provides exact mass and fragmentation patterns to differentiate isomers.

- Comparative NMR : For example, the 2015 misidentification of 2-(3-hydroxyphenyl)acetamide as the ortho-isomer was corrected using ¹H-NMR chemical shift disparities in aromatic proton environments .

- Synthesis of reference standards : Authentic samples of suspected isomers must be synthesized and characterized to validate analytical comparisons .

Q. What methodological considerations are critical when designing molecular docking studies to evaluate its bioactivity?

Methodological Answer:

- Protein preparation : Remove bound water/ligands from enzyme structures (e.g., SARS-CoV-2 proteases from PDB) and add polar hydrogens to optimize hydrogen bonding .

- Ligand minimization : Use tools like AutoDock 4.2 to energetically minimize the 3D structure of this compound derived from XRD data.

- Docking validation : Compare results with known inhibitors and perform MD simulations to assess binding stability .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the phenoxy ring?

Methodological Answer:

- Directing groups : The methoxy group (–OCH₃) acts as an ortho/para director. Use nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) to target these positions.

- Solvent effects : Non-polar solvents (e.g., toluene) favor electrophilic attack at electron-rich sites.

- Temperature control : Lower temperatures (e.g., 10°C) reduce side reactions in multi-step syntheses .

Q. How can researchers assess the antioxidant activity of derivatives using DPPH/ABTS assays?

Methodological Answer:

- Sample preparation : Dissolve derivatives in DMSO or ethanol at varying concentrations (1–100 μM).

- DPPH assay : Mix with DPPH radical solution, incubate in the dark for 30 minutes, and measure absorbance at 517 nm. Lower absorbance correlates with higher radical scavenging.

- ABTS assay : Generate ABTS⁺ radicals via oxidation with K₂S₂O₈, then measure reduction in absorbance at 734 nm after adding the compound .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Reagent solubility : Polar solvents (e.g., acetonitrile) may require larger volumes, complicating solvent removal. Switch to toluene or DMF for better scalability.

- Purification : Replace column chromatography with recrystallization or distillation for cost-effective bulk purification.

- Reaction time : Microwave-assisted synthesis (e.g., 2–3 hours vs. 24 hours) improves efficiency and reduces side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.